Indoxacarb
Overview
Description
Indoxacarb is an oxadiazine pesticide developed by DuPont, primarily used to control lepidopteran larvae. It is marketed under various names, including this compound Technical Insecticide, Steward Insecticide, and Avaunt Insecticide . This compound is known for its unique mechanism of action, which involves blocking neuronal sodium channels, leading to paralysis and death of the target pests .
Mechanism of Action
Target of Action
Indoxacarb primarily targets the neuronal voltage-dependent sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses. By blocking these channels, this compound disrupts the normal functioning of the nervous system in insects .
Mode of Action
This compound interacts with its targets by blocking the movements of sodium ions in certain nerve cells . This blockage results in paralysis and eventual death of the affected insects . The primary mode of action of this compound is to block the sodium channel in the nerve cells of the target pest via N-decarbomethoxyllated metabolite, which potentially causes disintegration of the midgut .
Biochemical Pathways
This compound affects the biochemical pathways related to nerve impulse transmission. By blocking the sodium channels, it disrupts the flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption leads to paralysis and death in insects .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed through the cuticle, orally through consumption, or inhaled through spiracles as vapor . It is then distributed throughout the body to target sites . Metabolism occurs by insect defense mechanisms, breaking down this compound . Finally, the metabolites are excreted .
Result of Action
The molecular and cellular effects of this compound’s action include significant locomotory impairments and abnormal body gestures in insects . It also induces changes in acetylcholinesterase activity and causes histo-architectural changes in the hepatopancreas of certain species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound in the environment can significantly affect its toxicity. Studies have shown that at environmentally relevant concentrations, this compound poses negative consequences for certain species, indicating its ecotoxicological impacts .
Biochemical Analysis
Biochemical Properties
Indoxacarb is an oxadiazine pesticide that acts against lepidopteran larvae . It is believed to exert its effects by blocking neuronal sodium channels . The compound is fairly lipophilic with a Kow of 4.65 , which may contribute to its interactions with various biomolecules within the cell.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, a study on the model species Theba pisana showed that exposure to this compound significantly reduced food intake and growth of the treated snails . It also caused decreases in lipid peroxidation (LPO) levels after 7 and 14 days of exposure, whereas an opposite effect occurred after 21 and 28 days . All treated snails were found to exhibit a lower content of glutathione (GSH) after all times of exposure .
Molecular Mechanism
The primary mode of action of (+/-)-Indoxacarb is via blocking of neuronal sodium channels . This action disrupts the normal functioning of the nervous system in the target pests, leading to their paralysis and eventual death .
Temporal Effects in Laboratory Settings
In a study involving Theba pisana, it was observed that the effects of (+/-)-Indoxacarb changed over time . For instance, lipid peroxidation (LPO) levels decreased after 7 and 14 days of exposure, but increased after 21 and 28 days . This suggests that the compound’s effects may vary over time, possibly due to factors such as metabolic degradation or changes in cellular response .
Dosage Effects in Animal Models
The effects of (+/-)-Indoxacarb have been studied in various animal models. In Theba pisana, it was found that the compound significantly reduced food intake and growth at both tested concentrations (0.02 µg/mL and tenfold 0.2 µg/mL) . This indicates that the compound’s effects can vary with dosage, and that even relatively low concentrations can have significant impacts.
Transport and Distribution
Given its lipophilic nature , it is likely that it can readily cross cell membranes and distribute throughout various tissues.
Subcellular Localization
Given its mode of action, it is likely that it localizes to neuronal cells where it can interact with sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indoxacarb involves several key steps. The primary raw materials include (+)5-chlorine-1,3-dihydro-2-hydroxyl-1-oxo-2H-indene-methyl carboxylate and 4-(trifluoromethoxy)benzenaime. The process begins with the protection of (+)5-chlorine-1,3-dihydro-2-hydroxyl-1-oxo-2H-indene-methyl carboxylate using fluorenylmethyl chloroformate, followed by cyclization to form 2-(fluorenylmethyl)-7-chlorinindene-[1,2-e][1,34]oxadiazine-2,4a(3H,5H)-dicarboxylic acid-4a-methyl ether. This intermediate is then reacted with (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]methyl carbamate to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indoxacarb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various metabolites that are less toxic and more environmentally friendly compared to the parent compound .
Scientific Research Applications
Indoxacarb has a wide range of applications in scientific research, including:
Biology: Employed in studies to understand its effects on insect physiology and resistance mechanisms.
Medicine: Investigated for its potential use in controlling vector-borne diseases by targeting insect vectors.
Industry: Utilized in the development of advanced pesticide formulations, including nanopesticides and environmentally friendly delivery systems
Comparison with Similar Compounds
- Metaflumizone
- Oxadiazon
- Fipronil (although not an oxadiazine, it shares a similar mode of action)
Indoxacarb’s unique properties and broad-spectrum efficacy make it a valuable tool in integrated pest management programs.
Properties
IUPAC Name |
methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVPMMZEGZULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040801 | |
Record name | (+/-)-Indoxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144171-61-9 | |
Record name | (±)-Indoxacarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144171-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoxacarb, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144171619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Indoxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOXACARB, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL1F8Y0FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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